![molecular formula C9H16O2 B3054184 6-(2-Propynyloxy)-1-hexanol CAS No. 58757-86-1](/img/structure/B3054184.png)
6-(2-Propynyloxy)-1-hexanol
Overview
Description
Scientific Research Applications
Drug Discovery
The compound “6-(2-Propynyloxy)-1-hexanol” could potentially be used in drug discovery. Its unique structure allows for diverse applications in various fields, such as drug discovery. It could be used as a building block in the synthesis of complex molecules with therapeutic potential .
Materials Science
In the field of materials science, this compound could be used in the synthesis of novel materials. For instance, it could be incorporated into covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks . These materials have potential applications in various areas, including energy storage and environmental remediation .
Biological Studies
In biological studies, “6-(2-Propynyloxy)-1-hexanol” could be used in the site-specific incorporation of non-standard amino acids into proteins . This could facilitate a range of applications from Förster resonance energy transfer (FRET) studies on protein conformational change and dynamics to protein stapling .
Protein Synthesis
This compound could potentially be used in protein synthesis. For instance, it could be used in the development of methods for site-specifically incorporating multiple distinct unnatural amino acids .
Energy Devices
In the field of energy devices, “6-(2-Propynyloxy)-1-hexanol” could potentially be used in the development of solid electrolytes for energy devices .
Genetic Code Engineering
“6-(2-Propynyloxy)-1-hexanol” could potentially be used in genetic code engineering. For instance, it could be used in the development of an expanded genetic code, which is an artificially modified genetic code in which one or more specific codons have been re-allocated to encode an amino acid that is not among the 22 common naturally-encoded proteinogenic amino acids .
Mechanism of Action
Target of Action
It is known that this compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This suggests that its targets could be specific proteins or biological structures that it is designed to interact with.
Mode of Action
It is known that this compound possesses an alkyne for bioorthogonal reaction with azides . This suggests that it might interact with its targets through a bioorthogonal chemical reaction, which is a type of chemical reaction that can occur inside living organisms without interfering with native biochemical processes.
Pharmacokinetics
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might have good bioavailability and stability in the body, but further studies would be needed to confirm this and to provide more detailed pharmacokinetic information.
Action Environment
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might be stable and effective in a range of physiological environments, but further studies would be needed to confirm this and to explore the influence of other environmental factors.
properties
IUPAC Name |
6-prop-2-ynoxyhexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZKCVKQFVCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602127 | |
Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Propynyloxy)-1-hexanol | |
CAS RN |
58757-86-1 | |
Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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